An In-depth Technical Guide to the Structure and Properties of Trielaidin
An In-depth Technical Guide to the Structure and Properties of Trielaidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies related to trielaidin. The information is intended to support research and development activities where this triglyceride is of interest.
Core Molecular Information
Trielaidin is a triglyceride, which is a type of lipid molecule. It is an ester derived from a glycerol (B35011) backbone and three units of elaidic acid, a monounsaturated trans-fatty acid.
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Systematic IUPAC Name : 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl (E)-octadec-9-enoate
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Common Synonyms : Glyceryl trielaidate, Trielaidoylglycerol, Glycerol elaidate (B1234055), 1,2,3-Tri(trans-9-octadecenoyl) glycerol
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CAS Number : 537-39-3
The structure consists of a central glycerol molecule esterified at each of its three hydroxyl groups with a molecule of elaidic acid. The "(E)" or "trans" configuration of the double bond at the 9th carbon position of the fatty acid chains is a defining characteristic of trielaidin, distinguishing it from its cis-isomer, triolein.
Physicochemical Data
The quantitative properties of trielaidin are summarized in the table below. These values are critical for designing purification strategies, formulation development, and analytical methods.
| Property | Value | Reference(s) |
| Molecular Weight | 885.4 g/mol | |
| Exact Mass | 884.78329103 Da | |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 41 - 44 °C | |
| Boiling Point | 818.7 °C at 760 mmHg | |
| Density | ~0.921 g/cm³ | |
| Solubility | Soluble in chloroform (B151607), ether, carbon tetrachloride; slightly soluble in alcohol. | |
| Storage Temperature | ≤ -10 °C |
Experimental Protocols
The identification, quantification, and structural elucidation of trielaidin rely on established analytical techniques in lipid chemistry. Below are detailed methodologies for key experimental approaches.
Synthesis: Esterification of Glycerol
The synthesis of trielaidin is typically achieved via the esterification of glycerol with elaidic acid.
Protocol:
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Reactant Preparation : A precise molar ratio of glycerol to elaidic acid (typically 1:3.3, with a slight excess of the fatty acid to drive the reaction to completion) is established.
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Catalyst Addition : An acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.
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Reaction Conditions : The mixture is heated, often under vacuum and with inert gas (e.g., nitrogen) sparging, to facilitate the removal of water, a byproduct of the reaction. Temperatures are typically maintained in the range of 110-150°C.
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Monitoring : The reaction progress is monitored by techniques such as Thin-Layer Chromatography (TLC) or by measuring the acid value of the mixture to determine the consumption of free fatty acids.
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Purification : Upon completion, the crude product is purified. This involves neutralizing the catalyst, washing with brine to remove water-soluble impurities, and drying the organic phase. Final purification is often achieved by column chromatography on silica (B1680970) gel to separate the desired triglyceride from mono- and diglycerides and excess fatty acids.
Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary method for the separation and quantification of triglycerides. The separation is based on the molecule's partition number (PN), which relates to both the chain length and the degree of unsaturation of the fatty acyl chains.
Protocol:
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Sample Preparation : A stock solution of the lipid sample containing trielaidin is prepared in a suitable solvent like dichloromethane (B109758) or chloroform at a concentration of approximately 5-10 mg/mL.
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Chromatographic System :
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Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase : A gradient elution is typically employed. A common system involves a binary gradient of acetonitrile (B52724) (Solvent A) and a stronger solvent like acetone (B3395972) or isopropanol (B130326) (Solvent B).
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Detector : An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is preferred as triglycerides lack a strong UV chromophore.
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Gradient Elution Program : An example gradient could be: 0-50 min, 0% to 35% B; 50-70 min, hold at 35% B; 70-145 min, 35% to 80% B. The program must be optimized based on the specific column and solvent system.
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Injection and Analysis : 5-20 µL of the sample is injected. The column temperature is maintained, for instance, at 30°C.
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Quantification : Peak areas are integrated and quantified against a calibration curve generated from a pure trielaidin standard.
Structural Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To confirm the fatty acid composition of trielaidin, the triglyceride is first converted to its fatty acid methyl esters (FAMEs) before analysis.
Protocol:
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Transesterification : The trielaidin sample is transesterified to FAMEs. This is achieved by reacting the lipid with methanolic HCl or BF₃-methanol at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours).
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Extraction : After the reaction, the FAMEs are extracted into an organic solvent like hexane. The organic layer is washed and dried prior to injection.
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GC-MS System :
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Column : A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is used to separate FAMEs based on chain length and degree/geometry of unsaturation.
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Carrier Gas : Helium is used as the carrier gas.
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Temperature Program : A typical oven program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.
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Analysis : The retention time of the resulting methyl elaidate peak is compared to that of a known standard. The mass spectrum, obtained by electron ionization (EI), will show a characteristic fragmentation pattern for the C18:1 FAME, confirming its identity.
This guide serves as a foundational resource for professionals engaged in the study and application of trielaidin, providing essential data and methodologies to facilitate further research and development.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 3. aocs.org [aocs.org]
- 4. A Qualitative Method for Triglyceride Analysis by HPLC Using an Evaporative Light-Scattering Detector | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
